LogP Delta: Ortho-Methoxy Functionalization Increases Polar Surface Area Relative to Des-Methoxy Analog
The ortho-methoxy substitution in 2-amino-2-(2-methoxyphenyl)propan-1-ol reduces computed lipophilicity (XLogP3 = 0.3, TPSA = 55.5 Ų) compared to the des-methoxy phenyl analog 2-amino-2-phenylpropan-1-ol, which exhibits XLogP3 ≈ 0.59 to 0.67 and TPSA = 46.25 Ų. This increased polarity and hydrogen-bond acceptor count (3 vs. 2) directly affects solubility profiles and membrane permeability partitioning [1]. For procurement decisions in medicinal chemistry programs, this polarity shift translates to altered pharmacokinetic permeability and solubility that must be matched to specific target product profiles; the phenyl analog cannot serve as a biophysical surrogate [2].
ΔTPSA +9.25 Ų
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.3, TPSA = 55.5 Ų |
| Comparator Or Baseline | 2-Amino-2-phenylpropan-1-ol: XLogP3 = 0.59–0.67, TPSA = 46.25 Ų |
| Quantified Difference | ΔXLogP3 ≈ -0.29 to -0.37; ΔTPSA = +9.25 Ų |
| Conditions | Computed values; experimental octanol–water logP not available for target compound |
Why This Matters
The polarity difference makes the ortho-methoxy derivative more water-soluble and less membrane-permeable, which is a critical selection parameter for drug discovery programs targeting specific ADME profiles that the phenyl analog cannot satisfy.
- [1] Kuujia. 2-Amino-2-(2-methoxyphenyl)propan-1-ol: Computed Properties (XLogP3: 0.3, TPSA: 55.5 Ų). https://www.kuujia.com/cas-1183305-64-7.html (accessed 2026-04-26). View Source
- [2] ChemBase. 2-Amino-2-phenylpropan-1-ol: Hydrophobicity (logP) = 0.592. https://www.chembase.cn (accessed 2026-04-26). View Source
